molecular formula C10H14NO4- B14523874 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate CAS No. 62934-86-5

4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate

Cat. No.: B14523874
CAS No.: 62934-86-5
M. Wt: 212.22 g/mol
InChI Key: ZBCHVRLUSGWOMY-UHFFFAOYSA-M
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Description

4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, an ethoxy group, and a ketone functional group within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl iodide in the presence of a base, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step often involves the oxidation of the intermediate to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyano and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoic acid
  • 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoic ester

Uniqueness

4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

CAS No.

62934-86-5

Molecular Formula

C10H14NO4-

Molecular Weight

212.22 g/mol

IUPAC Name

4-cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate

InChI

InChI=1S/C10H15NO4/c1-4-15-9(14)7(6-11)10(2,3)5-8(12)13/h7H,4-5H2,1-3H3,(H,12,13)/p-1

InChI Key

ZBCHVRLUSGWOMY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C#N)C(C)(C)CC(=O)[O-]

Origin of Product

United States

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